Home > Products > Screening Compounds P1736 > Exeporfinium chloride
Exeporfinium chloride - 718638-68-7

Exeporfinium chloride

Catalog Number: EVT-267986
CAS Number: 718638-68-7
Molecular Formula: C44H50Cl2N6O2
Molecular Weight: 765.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Exeporfinium chloride, also known as XF-73, is an anti-microbial which works via weakening bacteria cell walls. Exeporfinium chloride is a potential treatment for methicillin-resistant Staphylococcus aureus (MRSA) and possibly Clostridium difficile. Exeporfinium chloride has completed a phase I clinical trial for nasal decolonisation of MRSA—being tested against 5 bacterial strains. It seems unlikely to cause MRSA to develop resistance to it. Structurally it is a dicationic porphyrin.
Overview

Exeporfinium chloride, also known as XF-73, is a synthetic di-cationic porphyrin derivative that exhibits potent antibacterial properties. It is primarily developed for the treatment of infections caused by antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell walls, leading to rapid bactericidal effects with a low likelihood of developing resistance. This makes it a promising candidate in the ongoing battle against multidrug-resistant pathogens .

Source and Classification

Exeporfinium chloride is classified as an antimicrobial agent and is part of the porphyrin family of compounds. Its chemical structure is defined by the presence of two cationic charges, which enhance its interaction with bacterial membranes. The compound has been synthesized and characterized for its efficacy against various strains of bacteria, including both sensitive and resistant forms of Staphylococcus aureus .

Synthesis Analysis

Methods and Technical Details

The synthesis of exeporfinium chloride involves several key steps typical for porphyrin derivatives. The process begins with the formation of a porphyrin core, which is then modified to introduce cationic groups that enhance solubility and antibacterial activity. Specific methods may include:

  1. Porphyrin Formation: Utilizing starting materials such as pyrrole and aldehydes to create the porphyrin structure through condensation reactions.
  2. Cationic Modification: Introducing quaternary ammonium groups to achieve the di-cationic nature, which is crucial for its antibacterial properties.
  3. Purification: Employing techniques like column chromatography to isolate the final product in high purity.

The detailed synthetic route can vary based on the desired properties of the final compound, but these general steps outline the foundational approach used in its development .

Molecular Structure Analysis

Structure and Data

Exeporfinium chloride has a complex molecular structure characterized by its porphyrin framework. The chemical formula is C44H50Cl2N6O2C_{44}H_{50}Cl_{2}N_{6}O_{2}, indicating a large molecular weight that contributes to its physical properties.

  • Molecular Weight: Approximately 764.6 g/mol
  • Structural Features: The compound features a central porphyrin ring with various substituents that enhance its solubility and interaction with bacterial membranes.

The structural integrity allows for effective binding to bacterial cells, facilitating its mechanism of action against pathogens .

Chemical Reactions Analysis

Reactions and Technical Details

Exeporfinium chloride primarily undergoes reactions that involve interactions with bacterial cell membranes. Key reactions include:

  1. Membrane Disruption: The cationic nature allows exeporfinium chloride to bind electrostatically to negatively charged components of bacterial membranes, leading to structural destabilization.
  2. Reactive Oxygen Species Generation: In certain conditions, exposure to light can induce the formation of reactive oxygen species, contributing further to bacterial cell death.

These reactions are critical for understanding how exeporfinium chloride exerts its antibacterial effects and helps in designing more effective formulations .

Mechanism of Action

Process and Data

The mechanism by which exeporfinium chloride acts involves several steps:

  1. Binding: The compound binds to the bacterial cell membrane due to its cationic charges.
  2. Membrane Disruption: This binding leads to increased permeability of the membrane, causing leakage of essential cellular components.
  3. Cell Death: Ultimately, this disruption results in cell lysis and death.

Studies have shown that exeporfinium chloride can effectively reduce bacterial load in vitro and in vivo, making it a strong candidate for treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Exeporfinium chloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Highly soluble in water due to its cationic nature.
  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature variations.

These properties are essential for formulating effective delivery systems, particularly for topical or nasal applications aimed at reducing bacterial colonization .

Applications

Scientific Uses

Exeporfinium chloride has significant potential applications in various fields:

  1. Antimicrobial Therapy: Primarily targeted at treating infections caused by methicillin-resistant Staphylococcus aureus and other resistant bacteria.
  2. Surgical Prophylaxis: Used as a nasal gel formulation prior to surgeries to reduce nasal carriage of Staphylococcus aureus, thereby minimizing infection risk during procedures .
  3. Research Tool: As a potent antibacterial agent, it serves as a valuable tool in microbiological research focused on resistance mechanisms and treatment strategies.

The ongoing clinical trials and studies continue to explore its full potential in combating resistant infections effectively .

Introduction to Exeporfinium Chloride

Chemical Classification and Structural Properties

Exeporfinium chloride (chemical name: 3,3'-((porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride) is classified as a synthetic dicationic porphyrin derivative with the molecular formula C₄₄H₅₀Cl₂N₆O₂ and a molecular weight of 765.82 g/mol [2] [6]. The compound features a porphyrin macrocycle core symmetrically substituted with two quaternary ammonium groups linked via phenylene-oxy-propylene bridges, creating a distinctive di-cationic structure that confers potent antimicrobial properties [5] [8]. This architectural arrangement creates a delocalized cationic charge distribution that facilitates strong electrostatic interactions with bacterial membranes while maintaining planar structural characteristics essential for membrane insertion [6].

The elemental composition comprises carbon (69.01%), hydrogen (6.58%), chlorine (9.26%), nitrogen (10.97%), and oxygen (4.18%) [2] [6]. The compound presents as a solid powder with >98% purity and exhibits selective solubility profiles, being readily soluble in dimethyl sulfoxide (DMSO) but insoluble in aqueous solutions, which influences its formulation development for clinical applications. The chloride salt form (CAS number 718638-68-7) represents the active pharmaceutical ingredient under clinical evaluation [2] [6] [8]. Under standard storage conditions (dry, dark environment at -20°C), exeporfinium chloride maintains stability for over two years, supporting its pharmaceutical utility [6].

Table 1: Molecular Properties of Exeporfinium Chloride

PropertySpecification
Systematic Name3,3'-((Porphyrin-5,15-diylbis(4,1-phenylene))bis(oxy))bis(N,N,N-trimethylpropan-1-aminium) chloride
Molecular FormulaC₄₄H₅₀Cl₂N₆O₂
Molecular Weight765.82 g/mol
CAS Number718638-68-7 (chloride salt)
Elemental CompositionC 69.01%, H 6.58%, Cl 9.26%, N 10.97%, O 4.18%
AppearanceSolid powder
SolubilitySoluble in DMSO; insoluble in water
Storage Stability>2 years at -20°C

Historical Development in Antimicrobial Research

The discovery and development of exeporfinium chloride originated from targeted antimicrobial research in the early 2000s, with the first scientific publications detailing its unique antibacterial properties appearing in 2008 [5]. Initial investigations focused on its rapid bactericidal activity against Staphylococcus aureus, demonstrating more rapid killing kinetics than conventional antibiotics when tested at equivalent multiples of the minimum inhibitory concentration (MIC) [2] [6]. This early research established the compound's distinctive mechanism of action involving bacterial membrane disruption without inducing cell lysis, setting it apart from existing antimicrobial classes [6].

The compound progressed through systematic preclinical evaluation with key studies published in the Journal of Antimicrobial Chemotherapy (2009) demonstrating its potent activity against both actively dividing and stationary-phase bacterial cultures, including biofilms [2] [6]. This research phase culminated in the critical demonstration of exeporfinium chloride's low resistance potential, as evidenced by serial passage experiments showing no resistance development after 55 generations, while parallel mupirocin controls developed high-level resistance (MICs up to 512 µg/ml) [3] [4].

Clinical development accelerated following promising preclinical results, with Phase 1 trials for nasal decolonization initiated in 2014 (NCT01592214, NCT02282605) [5] [8]. The compound received significant regulatory recognition when the U.S. Food and Drug Administration granted it both Qualified Infectious Disease Product (QIDP) status and Fast Track Designation, acknowledging its potential to address unmet needs in antimicrobial therapy [3] [8]. A pivotal Phase 2 clinical trial (NCT03915470) completed in 2021 demonstrated that cardiac surgery patients receiving intranasal XF-73 gel exhibited an 83.7% reduction in nasal carriage of S. aureus immediately before surgery, validating its clinical utility for surgical infection prevention [3] [7].

Role in Addressing Antibiotic Resistance Crises

Exeporfinium chloride addresses critical shortcomings in current antimicrobial strategies through its novel membrane-targeting mechanism that disrupts fundamental bacterial membrane integrity without requiring receptor binding or intracellular accumulation [2] [6]. This mechanism involves rapid insertion into the bacterial membrane, causing immediate potassium ion efflux, ATP depletion, and complete inhibition of macromolecular synthesis (DNA, RNA, and protein) within 10 minutes of exposure [2] [6]. Crucially, this action occurs without bacterial lysis, potentially reducing inflammatory responses associated with conventional bacteriolytic antibiotics [6].

The compound demonstrates exceptional potency against resistant pathogens, as evidenced by comprehensive screening against 2,527 clinical staphylococcal isolates representing 16 different species from 33 countries. This global assessment revealed consistent MIC values ranging between ≤0.12–4 µg/ml (MIC₅₀ and MIC₉₀ values of 0.5 and 1 µg/ml, respectively), with equivalent efficacy against antibiotic-resistant and antibiotic-sensitive strains [3] [4]. Remarkably, exeporfinium chloride maintained potent activity against isolates resistant to virtually all major antibiotic classes, including β-lactams, glycopeptides, oxazolidinones, macrolides, tetracyclines, fluoroquinolones, and antifolate agents [3] [4]. This broad-spectrum activity encompasses methicillin-resistant S. aureus (MRSA), mupirocin-resistant strains, and multidrug-resistant coagulase-negative staphylococci [3] [4].

Recent preclinical investigations have expanded its potential applications beyond nasal decolonization. A 2024 study demonstrated that topical application of exeporfinium chloride (50 µg) to MRSA-infected burn wounds completely prevented bacterial invasion into the bloodstream, achieving a 99.99% reduction in local MRSA burden and 99.9% reduction in splenic bacterial load compared to placebo controls [9]. This finding is particularly significant given that burn patients experience sepsis rates of 8-42% with mortality reaching 28-65%, and S. aureus prevalence exceeding 57% in burn wounds [9]. The compound's ability to prevent bacterial dissemination from localized infection sites underscores its potential as a strategic intervention against antimicrobial resistance.

Table 2: Antimicrobial Activity Profile of Exeporfinium Chloride Against Staphylococcal Isolates

ParameterValueSignificance
MIC Range≤0.12–4 µg/mlPotent activity across diverse isolates
MIC₅₀0.5 µg/mlConcentration inhibiting 50% of isolates
MIC₉₀1 µg/mlConcentration inhibiting 90% of isolates
Spectrum Coverage100% of 2,527 clinical isolatesActivity against all staphylococcal strains tested
Activity Against MDR IsolatesEquivalent to drug-sensitive strainsRetains efficacy regardless of existing resistance mechanisms
Key Resistant Pathogens AffectedMRSA, mupirocin-resistant S. aureus, MDR coagulase-negative staphylococciAddresses clinically significant resistance problems
Time-kill KineticsComplete inhibition of macromolecular synthesis within 10 minutesRapid bactericidal action

The resistance containment properties of exeporfinium chloride represent perhaps its most significant contribution to addressing the antibiotic resistance crisis. Extensive investigations, including serial passage experiments over 55 generations, have demonstrated no detectable development of mutational resistance, while control antibiotics (including mupirocin) developed high-level resistance under identical conditions [3] [4]. This low resistance potential stems from its mechanism targeting fundamental membrane structures that cannot be altered through single-point mutations without compromising bacterial viability [3] [4]. This attribute positions exeporfinium chloride as a sustainable decolonization agent suitable for universal application in high-risk settings like intensive care units, burn units, and surgical wards, where current guidelines recommend universal decolonization but face limitations due to rising mupirocin resistance rates (13.8% in MRSA globally) [3] [4] [7].

Properties

CAS Number

718638-68-7

Product Name

Exeporfinium chloride

IUPAC Name

trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride

Molecular Formula

C44H50Cl2N6O2

Molecular Weight

765.8 g/mol

InChI

InChI=1S/C44H50N6O2.2ClH/c1-49(2,3)25-7-27-51-37-17-9-31(10-18-37)43-39-21-13-33(45-39)29-35-15-23-41(47-35)44(42-24-16-36(48-42)30-34-14-22-40(43)46-34)32-11-19-38(20-12-32)52-28-8-26-50(4,5)6;;/h9-24,29-30,45,48H,7-8,25-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

KJLHJQGDBJNMPU-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCOC(C=C1)=CC=C1/C2=C(N/3)\C=CC3=C\C4=N/C(C=C4)=C(C5=CC=C(OCCC[N+](C)(C)C)C=C5)\C(N6)=CC=C6/C=C7C=CC2=N/7.[Cl-].[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

XF-73; XF 73; XF73; Exeporfinium chloride

Canonical SMILES

C[N+](C)(C)CCCOC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=CC=C(C=C7)OCCC[N+](C)(C)C)C=C4)N3.[Cl-].[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.